2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene
Description
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene is a bicyclic compound characterized by the presence of a trifluoromethyl group and an oxabicyclo structure. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The trifluoromethyl group imparts distinct electronic properties, making the compound valuable in various chemical reactions and applications.
Properties
IUPAC Name |
2-(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-7(9,10)5-3-4-1-2-6(5)11-4/h1-4,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSUNRXXOMWWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=CC1O2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of a suitable diene precursor with a trifluoromethylating agent. One common method is the ring-opening metathesis polymerization (ROMP) of a diene precursor in the presence of a trifluoromethylating reagent. This reaction is often catalyzed by a well-defined Schrock-type initiator, which facilitates the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of zeolite catalysts has also been explored for the dimerization of related bicyclic compounds, which can be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, leading to the formation of addition products.
Nucleophilic Substitution: The presence of the trifluoromethyl group can facilitate nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with bromine can yield dibromo derivatives, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene: Similar in structure but with an additional trifluoromethyl group.
Bicyclo[2.2.1]hepta-2,5-diene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it valuable in various chemical reactions and applications, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
